7-(4-bromophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazin-8-one class, characterized by a fused triazole-pyrazinone core. Key structural features include:
- 3-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}: A sulfanyl-linked ketone group with a 2,4-dimethylphenyl substituent, influencing lipophilicity and steric interactions .
- Triazolopyrazinone Core: Provides a planar structure conducive to π-π stacking and hydrogen bonding, critical for molecular recognition in biological systems .
Synthetic routes typically involve condensation of hydrazine derivatives with pyrazinone precursors under acidic or dehydrative conditions, as detailed in .
Properties
IUPAC Name |
7-(4-bromophenyl)-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2S/c1-13-3-8-17(14(2)11-13)18(27)12-29-21-24-23-19-20(28)25(9-10-26(19)21)16-6-4-15(22)5-7-16/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRJTIBUOHHPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-bromophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazolopyrazine core: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the bromophenyl group: This step might involve a bromination reaction using bromine or a brominating agent.
Attachment of the sulfanyl group: This can be done through a nucleophilic substitution reaction using a suitable thiol compound.
Final modifications: Additional steps to introduce the dimethylphenyl and oxoethyl groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
Industry
The compound might be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of “7-(4-bromophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Key Observations :
- Bromine at position 7 enhances crystallinity and halogen bonding compared to fluorine or hydrogen analogs .
Spectroscopic and Structural Data
NMR and IR Comparisons
Structural Insights :
- Similar C=O and aromatic proton shifts across analogs confirm conserved core electronic environments.
- Thioxo substitution () alters IR profiles significantly, reflecting changes in electron delocalization .
Biological Activity
7-(4-bromophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a synthetic compound belonging to the class of triazolopyrazines. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's structure is characterized by a triazolo-pyrazine core with a bromophenyl group and a sulfanyl moiety. This unique configuration may influence its biological interactions and efficacy.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H17BrN4O2S |
| Molecular Weight | 444.35 g/mol |
| CAS Number | 1223838-03-6 |
The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds in the triazolopyrazine class exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains and fungi. The presence of the sulfanyl group may enhance its interaction with microbial targets.
Anticancer Activity
Several studies have explored the anticancer potential of triazolopyrazine derivatives. In one study, compounds similar to this compound were tested against different cancer cell lines. The results demonstrated cytotoxic effects on breast cancer cells (MCF-7 and MDA-MB-231), particularly when combined with standard chemotherapy agents like doxorubicin .
Case Studies
- Study on Anticancer Activity : A study published in 2019 identified a novel anticancer compound through screening drug libraries on multicellular spheroids. The results indicated that compounds with similar structures showed significant inhibition of tumor growth .
- Antifungal Screening : Another investigation involved evaluating the antifungal activity of pyrazole derivatives against phytopathogenic fungi. Some derivatives exhibited notable antifungal activity with low EC50 values compared to commercial fungicides .
Comparative Analysis
The biological activities of this compound can be compared with other related compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 7-(4-bromophenyl)-3-{...} | Moderate | High |
| 7-(4-chlorophenyl)-3-{...} | Low | Moderate |
| 7-(4-fluorophenyl)-3-{...} | Moderate | High |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to construct the triazolopyrazinone core in compounds like 7-(4-bromophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one?
- Methodology : The triazolopyrazinone core is typically synthesized via cyclocondensation of hydrazine derivatives with pyrazinone precursors. For example, a general procedure involves reacting N1-aryl/benzyl-3-hydrazinopyrazin-2-one with activated carbonyl compounds (e.g., carbonyldiimidazole) under reflux in anhydrous DMFA for 24 hours, followed by recrystallization . Key variables include temperature control (100°C for activation) and stoichiometric ratios of reagents to minimize byproducts.
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Methodology : Solubility profiling follows pharmacopeial guidelines (e.g., SPhU), using solvents like dimethylformamide (DMFA), methanol, or ethanol. Stability studies under varying pH (1.2–7.4) and temperatures (4–37°C) are conducted via HPLC monitoring. For instance, structurally similar triazolopyrazinones exhibit poor aqueous solubility but high stability in DMFA . Pre-formulation studies recommend lyophilization for long-term storage.
Q. What spectroscopic techniques are optimal for structural elucidation?
- Methodology : Use a combination of 1H/13C NMR to resolve aromatic protons (δ 7.2–8.5 ppm) and sulfanyl/thioether linkages (δ 2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion), while IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and C-S stretching (~650 cm⁻¹). Single-crystal X-ray diffraction is preferred for absolute configuration determination in analogs .
Advanced Research Questions
Q. How can synthetic yields be optimized for the sulfanyl-functionalized triazolopyrazinone derivatives?
- Methodology : Employ Design of Experiments (DoE) to assess factors like reaction time (12–48 hrs), solvent polarity (DMFA vs. DMSO), and catalyst loading (e.g., CuCl2·2H2O). For example, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and reduce side reactions in analogous triazolopyrazine syntheses by 30% . Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradients) improves yield to >85% .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
- Methodology : Address pharmacokinetic variability by analyzing metabolite profiles (LC-MS/MS) and plasma protein binding (equilibrium dialysis). For triazolopyrazine-based DPP-IV inhibitors, discrepancies arise from differential tissue penetration; microdosing studies with 14C-labeled analogs clarify biodistribution . Additionally, validate target engagement via ex vivo enzyme activity assays in tissue homogenates.
Q. What structure-activity relationships (SAR) govern the pharmacological activity of this compound compared to halogenated analogs?
- Methodology : Compare substituent effects using analogs with Cl, F, or methyl groups at the 4-bromophenyl or 2,4-dimethylphenyl positions. For example, fluorinated analogs exhibit enhanced metabolic stability (t1/2 > 6 hrs in hepatic microsomes) but reduced DPP-IV inhibition (IC50 shift from 18 nM to 120 nM), suggesting steric and electronic trade-offs . Molecular docking (e.g., AutoDock Vina) identifies critical H-bonds between the sulfanyl group and catalytic residues (e.g., Tyr547 in DPP-IV).
Q. How can non-aqueous potentiometric titration be validated for quantifying this compound in bulk synthesis?
- Methodology : Follow ICH Q2(R1) guidelines:
- Linearity : Prepare 5–100 µg/mL solutions in glacial acetic acid; R² ≥ 0.998.
- Accuracy : Spike-and-recovery (90–110%) with internal standards (e.g., 7-(4-fluorobenzyl)-triazolopyrazinone) .
- Precision : ≤2% RSD for intraday/interday replicates.
- Specificity : Confirm no interference from synthesis byproducts (e.g., unreacted hydrazine derivatives) via HPLC-PDA.
Q. What strategies mitigate oxidative degradation of the sulfanyl moiety during storage?
- Methodology : Accelerated stability testing (40°C/75% RH) under nitrogen atmosphere. Antioxidants (0.1% BHT) in lyophilized formulations reduce degradation by 50% over 6 months. Alternatively, replace the sulfanyl group with sulfone (via controlled oxidation) to enhance stability, though this may reduce target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
